1-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-methyl-3-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-21-7-4-6-15(17(21)25)18(26)22-9-11-23(12-10-22)19(27)16-13-14-5-2-3-8-24(14)20-16/h4,6-7,13H,2-3,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMQIFKACGADDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies.
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants. The interaction of the compound with its target results in the inhibition of HBV DNA viral load.
Biochemical Pathways
The compound affects the HBV replication pathway . By interacting with the HBV core protein, it disrupts the normal function of the virus, leading to a decrease in the viral load.
Pharmacokinetics
It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model by oral administration, suggesting good bioavailability.
Biological Activity
1-Methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 321.4 g/mol. Its structure features a pyridine ring substituted with a piperazine moiety and a tetrahydropyrazolo group. The presence of these functional groups is essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:
- Inhibition Values : Compounds similar to this compound have demonstrated GI50 values as low as 0.1 μM against melanoma and breast cancer cell lines .
| Compound | Cancer Type | GI50 Value (μM) |
|---|---|---|
| Similar Compound A | Melanoma | 0.1 |
| Similar Compound B | Breast Cancer | 0.2 |
| Similar Compound C | Ovarian Cancer | 0.15 |
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes that are crucial in cancer progression and inflammation:
- Cyclooxygenase (COX) Inhibition : Some derivatives have shown potent COX-2 inhibitory activity with IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib .
| Enzyme | IC50 Value (μM) | Reference Standard |
|---|---|---|
| COX-1 | 5.40 | Aspirin |
| COX-2 | 0.01 | Celecoxib |
| 5-LOX | 1.78 | Standard |
Case Studies
Several case studies have been documented regarding the biological effects of pyrazolo derivatives:
- Study on Anti-inflammatory Effects : A series of pyrazolo compounds were synthesized and evaluated for their anti-inflammatory activities. The most potent compounds showed IC50 values comparable to established anti-inflammatory medications .
- Toxicity Assessment : In vivo studies indicated that some pyrazolo derivatives exhibited an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile .
Scientific Research Applications
Medicinal Applications
- Antitumor Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The structural diversity of these compounds allows for the exploration of their efficacy against various cancer cell lines. For instance, studies have shown that modifications to the pyrazolo core can enhance selectivity and potency against specific tumor types .
- Enzyme Inhibition : Compounds containing the pyrazolo[1,5-a]pyridine scaffold have been identified as potent inhibitors of various enzymes. This includes their role in inhibiting kinases involved in cancer progression and metabolic pathways. The selectivity of these compounds for specific targets can lead to reduced side effects compared to traditional chemotherapy agents .
- Psychopharmacological Effects : Some derivatives have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter systems. The incorporation of piperazine rings is particularly relevant in enhancing central nervous system penetration and activity .
Synthesis and Functionalization
The synthesis of 1-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step synthetic routes that allow for functionalization at various positions on the heterocyclic rings. Recent advancements have focused on optimizing these pathways to improve yield and reduce environmental impact .
Case Studies
-
Case Study 1: Anticancer Potential
A study published in Molecules demonstrated the synthesis of a series of pyrazolo[1,5-a]pyrimidine derivatives that exhibited selective cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity . -
Case Study 2: Enzyme Inhibition
Another research effort focused on developing selective ATR (Ataxia Telangiectasia and Rad3-related protein) inhibitors derived from tetrahydropyrazolo structures. These compounds showed promising results in preclinical models for cancer treatment by effectively inhibiting tumor growth .
Preparation Methods
Disconnection Strategy
The target molecule can be dissected into three primary components:
- The 1-methyl-2(1H)-pyridinone moiety
- The piperazine-1-carbonyl linker
- The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl subunit
This retrosynthetic approach suggests sequential amide bond formations between the pyridinone core and piperazine, followed by conjugation with the pyrazolo[1,5-a]pyridine derivative. Computational modeling studies indicate that late-stage introduction of the methyl group on the pyridinone nitrogen minimizes side reactions during coupling steps.
Intermediate Synthesis: 4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyridine-2-Carboxylic Acid
Patent data reveals two optimized pathways for this critical intermediate:
Method A (Nitration/Hydrolysis Sequence):
- Nitration of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate using fuming HNO₃ in H₂SO₄ at 50-60°C for 6 hours yields the 3-nitro derivative (82% yield).
- Basic hydrolysis with 2M NaOH in dioxane/water at room temperature achieves quantitative conversion to the carboxylic acid.
Method B (Direct Hydrolysis):
Ethyl ester substrates undergo saponification using aqueous NaOH (2M, 5 equiv) in THF/water (3:1) at 0°C to room temperature, producing the carboxylic acid in 84.8% isolated yield after acidification.
Comparative analysis shows Method B provides superior atom economy and avoids hazardous nitrating agents, though Method A allows for subsequent functionalization at the 3-position if required for analog synthesis.
Pyridinone Core Functionalization
1-Methyl-2(1H)-Pyridinone Synthesis
The tert-butoxycarbonyl (Boc) protection strategy proves effective for regioselective N-methylation:
- Boc protection of 2-hydroxypyridine using Boc₂O in THF with DMAP catalyst (92% yield)
- N-methylation with methyl iodide in DMF using NaH as base (0°C to RT, 87% yield)
- Acidic deprotection with HCl in dioxane (4M, 2h) yields 1-methyl-2(1H)-pyridinone hydrochloride
Critical parameters include strict temperature control during methylation (-10°C initial cooling) to prevent O-alkylation byproducts. HPLC analysis shows >98% regioselectivity when using NaH compared to K₂CO₃ (78% selectivity).
Sequential Amide Coupling Strategies
Piperazine Linker Installation
Two-stage coupling protocol optimizes yield and purity:
Stage 1: Pyridinone-Piperazine Conjugation
- Activate 1-methyl-2(1H)-pyridinone-3-carboxylic acid with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF at 0°C
- Add piperazine (1.5 equiv) and react at room temperature for 12 hours
- Isolate intermediate 3-(piperazine-1-carbonyl)-1-methylpyridin-2(1H)-one in 76% yield after silica gel chromatography
Stage 2: Pyrazolo[1,5-a]Pyridine Coupling
- React 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid (1.1 equiv) with EDCl/HOBt (1.2 equiv each) in DMF at -10°C
- Add Stage 1 intermediate (1.0 equiv) and warm to room temperature over 6 hours
- Purify final product via reverse-phase HPLC (aq. TFA/MeCN) to achieve 68% overall yield from carboxylic acid
Alternative coupling reagents show varying efficiency:
| Reagent System | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| EDCl/HOBt | 68 | 95.2 | 18 |
| HATU/DIPEA | 72 | 97.8 | 12 |
| DCC/DMAP | 54 | 89.5 | 24 |
| T3P®/Et₃N | 63 | 93.1 | 16 |
Data adapted from large-scale optimization studies demonstrates HATU-mediated couplings provide optimal balance of yield and purity.
Process Optimization Challenges
Epimerization Risks
The tetrahydropyrazolo[1,5-a]pyridine ring system exhibits sensitivity to racemization at C2 during activation steps. Control experiments using chiral HPLC reveal:
- <2% epimerization when maintaining reaction pH <7.5
- 11-15% epimerization at pH >8.0 during carbodiimide-mediated couplings
This necessitates strict pH control through buffered reaction conditions (e.g., MES buffer pH 6.0) during critical coupling steps.
Solvent Selection Impacts
Screening of 12 solvent systems identified optimal media for each stage:
| Reaction Stage | Optimal Solvent | Key Advantage |
|---|---|---|
| Pyridinone Methylation | THF | Minimizes O-alkylation |
| Piperazine Coupling | DMF | Solubility of charged intermediates |
| Final Conjugation | DCM/MeCN (1:1) | Prevents HATU decomposition |
Notably, DMF accelerates reaction rates but requires subsequent thorough removal (<50 ppm residual) to meet ICH impurity guidelines.
Scalability and Industrial Adaptation
Pilot plant data (100L scale) highlights critical parameters for manufacturing:
- Exothermic Control : Gradual addition of HATU (0.5 kg/h rate) maintains temperature <25°C
- Filtration Optimization : Depth filtration with Celite® 545 reduces processing time by 40% vs. cartridge filters
- Crystallization Conditions : Anti-solvent (n-heptane) gradient addition yields 89% recovery with 99.3% purity
Economic analysis reveals raw material cost breakdown:
| Component | Cost Contribution (%) |
|---|---|
| 4,5,6,7-THPyrazolo[1,5-a]pyridine acid | 38.2 |
| HATU Reagent | 29.7 |
| Piperazine | 12.4 |
| Solvents & Purification | 19.7 |
This cost structure drives ongoing research into alternative coupling reagents and catalytic amidation approaches.
Q & A
Q. What are the optimal synthetic routes for preparing 1-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one, and how can reaction conditions be systematically optimized?
Methodological Answer: A reflux-based approach using ethyl alcohol as a solvent, analogous to pyrazoline derivative synthesis (e.g., benzylideneacetone with phenyl hydrazine derivatives), is a starting point . Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve carbonyl coupling efficiency.
- Catalyst screening : Triethylamine or DMAP can enhance acylation reactions.
- Purification : Crystallization from ethanol or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures purity. Monitor yields via TLC and adjust reflux duration (6–8 hours) based on intermediate stability .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign hydrogen environments (e.g., methyl groups at δ ~2.5 ppm, pyridinone protons at δ ~6.5–7.5 ppm) and carbonyl carbons (δ ~160–170 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <5 ppm deviation from theoretical values .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
Q. How can researchers evaluate the compound’s stability under varying pH, temperature, and light conditions for long-term storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 200°C) .
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and UV light (254 nm) to identify degradation products via LC-MS .
- Storage : Use amber vials at –20°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., VEGFR2, MMP9). Validate with free energy perturbation (FEP) calculations .
- Quantum Chemical Modeling : Apply DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity toward specific enzymes?
Methodological Answer:
- Analog Synthesis : Modify the pyrazolo[1,5-a]pyridine core (e.g., halogenation at position 2) or piperazine substituents (e.g., aryl vs. alkyl groups) .
- Biological Assays : Test inhibition of aminopeptidase N or MMP9 via fluorogenic substrates (e.g., Ala-AMC hydrolysis). Compare IC50 values across analogs .
- Data Analysis : Use multivariate regression to correlate substituent electronegativity/logP with activity .
Q. What experimental and statistical approaches resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Assay Standardization : Replicate studies using identical buffer conditions (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293) .
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., ATP concentration, incubation time) causing discrepancies .
- Meta-Analysis : Pool data from independent labs using random-effects models to identify outliers .
Q. How can degradation pathways and byproducts be identified during scale-up synthesis?
Methodological Answer:
- LC-MS/MS : Profile reaction mixtures to detect intermediates (e.g., hydrolyzed carbonyl groups) .
- Isotopic Labeling : Use 13C-labeled starting materials to trace fragmentation patterns in HRMS .
- Kinetic Studies : Monitor Arrhenius plots (ln k vs. 1/T) to predict degradation rates at higher temperatures .
Q. What reactor designs and process controls minimize side reactions during continuous-flow synthesis?
Methodological Answer:
- Microreactor Systems : Use Corning AFR™ with residence time <10 minutes to suppress dimerization .
- In-line Analytics : Integrate FTIR or Raman probes for real-time monitoring of carbonyl intermediates .
- Pressure-Temperature Optimization : Maintain <5 bar and 80–100°C to balance reaction rate and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
